4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine
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Overview
Description
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropylimidazo[1,2-b]pyridazine moiety, a piperidine ring, and a fluoropyridine group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Cyclopropylimidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in a suitable solvent such as 1,4-dioxane.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the cyclopropylimidazo[1,2-b]pyridazine intermediate.
Incorporation of the Fluoropyridine Group: The final step involves the coupling of the fluoropyridine moiety to the piperidine-containing intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, particularly targeting the transforming growth factor-β activated kinase (TAK1), which is implicated in multiple myeloma.
Biological Studies: Its ability to inhibit specific kinases makes it a valuable tool for studying signaling pathways and cellular processes related to cancer and other diseases.
Drug Development: The compound’s unique structure and biological activity make it a candidate for further development as a therapeutic agent for various conditions.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the kinase’s active site, preventing its phosphorylation and subsequent activation by extracellular signals such as cytokines and growth factors . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can be compared to other imidazo[1,2-b]pyridazine-containing compounds, such as:
Takinib: Another TAK1 inhibitor, but with a different structure and lower potency compared to the compound .
Morpholine or Piperazine Imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone |
InChI |
InChI=1S/C21H22FN5O2/c22-17-11-23-8-5-16(17)21(28)26-9-6-14(7-10-26)13-29-20-4-3-19-24-18(15-1-2-15)12-27(19)25-20/h3-5,8,11-12,14-15H,1-2,6-7,9-10,13H2 |
InChI Key |
YHNHOEDFWLMQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=C(C=NC=C5)F |
Origin of Product |
United States |
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